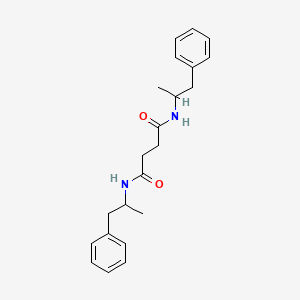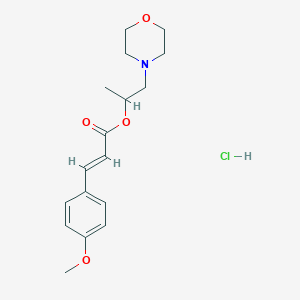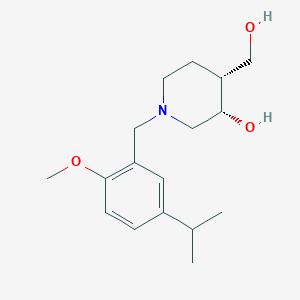
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one, also known as curcumin, is a natural compound found in turmeric, a spice commonly used in Indian cuisine. Curcumin has been extensively studied for its various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Curcumin has been extensively studied for its various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to have potential in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Curcumin has also been studied for its potential use in wound healing, as well as its ability to protect against liver damage and reduce cholesterol levels.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Curcumin has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to have neuroprotective effects, as well as potential benefits in the treatment of diabetes and cardiovascular disease. Curcumin has been shown to modulate the expression of various genes involved in inflammation, as well as inhibit the activity of various enzymes and transcription factors involved in inflammation.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one is also known for its poor bioavailability, which can limit its effectiveness in vivo. Additionally, this compound can be prone to degradation in certain conditions, which can affect its stability and potency.
Future Directions
There are several future directions for 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one research, including the development of more effective delivery systems to improve its bioavailability. Additionally, there is a need for further research to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use. Other areas of research include the potential use of this compound in the treatment of neurodegenerative diseases, as well as its potential use as a chemopreventive agent. Overall, the potential therapeutic uses of this compound are vast, and further research is needed to fully explore its potential.
Synthesis Methods
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most commonly used method is the extraction of 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one from turmeric, which involves the isolation and purification of 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-oneoids from the rhizome of the turmeric plant. Chemical synthesis involves the reaction of various starting materials to produce this compound, while microbial fermentation involves the use of microorganisms to produce this compound.
properties
IUPAC Name |
(E)-1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12-3-6-14(7-4-12)8-10-17(19)15-11-13(2)5-9-16(15)18/h3-11,18H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHXLDRSCWJMDC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)
![({3-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)diethylamine](/img/structure/B5327034.png)


![N'-[(6-methyl-2-pyridinyl)methylene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B5327071.png)
![3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid](/img/structure/B5327083.png)
![4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5327085.png)

![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327108.png)
![2-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5327111.png)
![1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5327126.png)

